(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-propionamide
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Overview
Description
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-propionamide is a synthetic organic compound characterized by the presence of an amino group, a dichlorobenzyl group, and an ethyl-propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzyl chloride, ethylamine, and propionamide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, with the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or halides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-propionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl chloride: Used as an intermediate in the synthesis of various organic compounds.
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorobenzonitrile: Utilized in the production of herbicides and other agrochemicals.
Uniqueness
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-propionamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-4-5-10(13)6-11(9)14/h4-6,8H,3,7,15H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVALDTMPIVASHW-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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